![molecular formula C12H16N2O5S B2808683 {1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol CAS No. 349098-92-6](/img/structure/B2808683.png)
{1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol
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Overview
Description
The compound “{1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol” is a type of sulfonamide, which is an organic compound containing a sulfonamide group that is S-linked to a benzene ring . It has a piperidine ring, which is a common feature in many pharmaceuticals and natural products .
Synthesis Analysis
While specific synthesis methods for this compound are not available, sulfonamides like this are typically synthesized from the corresponding sulfonyl chlorides and amines . The piperidine ring could be constructed from different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR, FTIR, ES-MS, and UV-vis spectroscopy .Scientific Research Applications
- Recent studies have shown that this compound exhibits promising antiviral activity against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), which causes COVID-19 . It interferes with the viral replication potential of helicase, making it an efficient inhibitor of SARS-CoV-2 helicase.
- The compound belongs to the indole-derivative class, which has demonstrated significant anti-SARS-CoV-2 activity . Its structural features may contribute to its antiviral properties.
- The compound was synthesized through an indirect method, avoiding contamination and the need for purification. Single crystals were obtained using the slow evaporation method from a methanolic solution. X-ray crystallographic analysis confirmed its structure, and spectroscopic techniques (NMR, IR, mass spectrometry, and UV-vis) provided additional characterization .
- The N-H NMR signal at 8.07–8.09 ppm and the S-N stretching vibration at 931 cm⁻¹ indicate the formation of the target compound .
- Another related sulfonamide compound, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid , has been studied for its solid-state structure and non-covalent interactions. These investigations provide insights into its potential bioactivity .
Antiviral Activity Against SARS-CoV-2
Indole-Derivative with Anti-SARS-CoV-2 Potential
Crystallographic Characterization
Sulfonamide N-H Signal and S-N Stretching Vibration
Solid State Structure and Supramolecular Interactions
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of {1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol is the transmembrane domain of Smoothened . Smoothened is a protein that plays a crucial role in the Hedgehog signaling pathway, which is essential for the maintenance of intestinal stem cells (ISCs) .
Mode of Action
The compound activates the Hedgehog signaling pathway by binding to the transmembrane domain of Smoothened . This interaction results in the expansion of the ISC pool, leading to an increase in the number of regenerating crypts .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Hedgehog signaling pathway . Activation of this pathway leads to the expansion of the ISC pool, which is crucial for the regeneration of intestinal tissue .
Pharmacokinetics
The compound’s ability to bind to smoothened and activate the hedgehog signaling pathway suggests that it can reach its target effectively .
Result of Action
The activation of the Hedgehog signaling pathway and the subsequent expansion of the ISC pool lead to an increase in the number of regenerating crypts . This can prevent gastrointestinal acute radiation syndrome (GI-ARS), a condition that can occur after exposure to lethal doses of radiation .
Action Environment
The action of {1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol is influenced by the environment within the body. For instance, the presence of radiation can trigger GI-ARS, and the compound’s ability to prevent this condition suggests that it can function effectively in such an environment . .
properties
IUPAC Name |
[1-(4-nitrophenyl)sulfonylpiperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c15-9-10-2-1-7-13(8-10)20(18,19)12-5-3-11(4-6-12)14(16)17/h3-6,10,15H,1-2,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXHJXFPCFAIKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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